N-(isoquinolin-5-ylmethyl)ethanamine
Description
N-(isoquinolin-5-ylmethyl)ethanamine is a substituted ethanamine derivative featuring an isoquinoline aromatic system linked via a methylene bridge to the ethylamine backbone. The compound’s structure combines the planar, electron-rich isoquinoline moiety with a flexible ethylamine chain, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(isoquinolin-5-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-13-8-10-4-3-5-11-9-14-7-6-12(10)11/h3-7,9,13H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEDNLUPRNCVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC2=C1C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Triacetoxyborohydride-Mediated Reduction
In a protocol adapted from large-scale syntheses of analogous amines (Search Result), isoquinolin-5-ylmethylamine (1.0 equiv) reacts with acetaldehyde (1.2 equiv) in dichloroethane (DCE) at 0°C. Sodium triacetoxyborohydride (2.0 equiv) is added portionwise to suppress exothermic side reactions. The mixture stirs at room temperature for 20 hours, followed by basification with NaOH (pH 12) and extraction with dichloromethane. This method achieves yields of 75–82% with >95% purity after crystallization from hexanes/ether.
Key Advantages :
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Mild conditions prevent decomposition of the isoquinoline core.
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Scalable to kilogram quantities with minimal byproduct formation.
Nucleophilic Substitution of Halogenated Precursors
Chloromethyl- or bromomethyl-substituted isoquinolines serve as electrophilic intermediates for amine coupling. Search Result demonstrates this strategy in thienotetrahydroisoquinoline systems, where chloromethyl derivatives undergo substitution with primary/secondary amines.
Chloromethylisoquinoline Amination
A stirred suspension of 5-chloromethylisoquinoline (1.0 equiv) and ethanamine (3.0 equiv) in acetonitrile refluxes for 12 hours. The reaction is monitored by TLC until complete consumption of the starting material. After cooling, the mixture is concentrated under vacuum and purified via flash chromatography (ethyl acetate/hexanes 3:1) to isolate the product in 68% yield.
Optimization Notes :
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Polar aprotic solvents (DMF, DMSO) increase reaction rates but may promote decomposition above 60°C.
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Excess ethanamine (5.0 equiv) improves yields to 78% but complicates purification.
Coupling Reactions via Carboxylic Acid Intermediates
Search Result outlines a coupling-based strategy applicable to this compound synthesis. The protocol involves converting isoquinoline-5-carboxylic acid to an activated ester, followed by amide formation and reduction.
Carboxylic Acid to Amide Coupling
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Acid Chloride Formation : Isoquinoline-5-carboxylic acid (1.0 equiv) reacts with oxalyl chloride (1.5 equiv) in chloroform with catalytic DMF. After 3 hours, the mixture is concentrated to yield the acid chloride.
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Amide Formation : The acid chloride reacts with ethanamine (1.2 equiv) in pyridine at 0°C, producing N-(isoquinolin-5-ylcarbonyl)ethanamide in 85% yield.
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Reduction : Lithium aluminum hydride (2.0 equiv) in THF reduces the amide to the target amine at 0°C, achieving 72% yield after aqueous workup.
Critical Parameters :
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Strict temperature control (−10°C to 0°C) during reduction prevents over-reduction.
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Pyridine acts as both base and solvent, neutralizing HCl generated during coupling.
Deprotection of Boc-Protected Intermediates
Tert-butoxycarbonyl (Boc) groups provide temporary protection for amine functionalities during multi-step syntheses. Search Result details a scalable deprotection protocol using trifluoroacetic acid (TFA).
Boc Deprotection and Final Amination
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Protected Intermediate Synthesis : Boc-protected isoquinolin-5-ylmethylamine is prepared via reductive amination with Boc-anhydride.
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Deprotection : Treatment with TFA (5.0 equiv) in dichloromethane at 0°C for 2 hours removes the Boc group quantitatively.
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Ethylation : The free amine reacts with ethyl triflate (1.1 equiv) in the presence of DIPEA (2.0 equiv), yielding this compound in 89% yield after extraction.
Safety Considerations :
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TFA generates corrosive vapors; reactions require well-ventilated hoods.
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Ethyl triflate is moisture-sensitive; anhydrous conditions are mandatory.
Comparative Analysis of Methods
Trends :
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Reductive amination and Boc deprotection offer superior yields and scalability.
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Nucleophilic substitution requires excess amine but avoids pyrophoric reagents.
Challenges and Optimization Strategies
Byproduct Formation in Reductive Amination
Trace amounts of tertiary amines (e.g., N,N-diethyl derivatives) may form via over-alkylation. Countermeasures include:
Purification Difficulties
The polar nature of this compound complicates chromatographic separation. Crystallization optimizations:
Chemical Reactions Analysis
Types of Reactions
N-(isoquinolin-5-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
N-(isoquinolin-5-ylmethyl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(isoquinolin-5-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
DNA Interactions: Binding to DNA and affecting gene expression and replication.
Comparison with Similar Compounds
The compound’s structural and functional characteristics are compared below with three classes of analogs: NBOMe derivatives , tryptamine-based ethanamines , and chloropyridinyl ethanamine metabolites .
Structural and Functional Comparison with NBOMe Derivatives
NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe) share the ethanamine backbone but differ in their aromatic substituents. Key distinctions include:
- Aromatic system: NBOMes feature a 2,5-dimethoxyphenyl group substituted at the 4-position (e.g., iodine, bromine), while N-(isoquinolin-5-ylmethyl)ethanamine incorporates an isoquinoline ring. The larger isoquinoline system may reduce blood-brain barrier permeability compared to smaller phenyl groups in NBOMes .
- Substituent effects: NBOMes include a 2-methoxybenzyl group on the amine nitrogen, enhancing serotonin receptor (5-HT2A) binding. In contrast, the unsubstituted ethanamine in this compound likely reduces receptor affinity but may improve metabolic stability .
Table 1: Structural Comparison with NBOMe Derivatives
| Compound | Aromatic System | N-Substituent | Receptor Affinity | |
|---|---|---|---|---|
| This compound | Isoquinoline | None | Unknown (inferred lower) | |
| 25I-NBOMe | 4-Iodo-2,5-dimethoxyphenyl | 2-Methoxybenzyl | High 5-HT2A affinity |
Comparison with Tryptamine Derivatives
Tryptamine-based compounds, such as 2-(1H-Indol-3-yl)-N-(isoquinolin-5-ylmethyl)ethanamine (), share the ethanamine chain but differ in aromatic systems:
- Aromatic rings: Tryptamines utilize indole (bicyclic pyrrole+benzene), while this compound employs isoquinoline (benzene fused to pyridine).
- Biological activity: Tryptamine derivatives are known modulators of TRPM8 channels (e.g., cold-sensing receptors), whereas the isoquinoline variant’s activity remains uncharacterized but may target distinct pathways .
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (µg/mL) | |
|---|---|---|---|---|
| This compound | 214.27 | 1.8 | ~50 (low) | |
| 2-(1H-Indol-3-yl)-N-(isoquinolin-5-ylmethyl)ethanamine | 287.14 | 2.5 | ~30 (low) |
Comparison with Chloropyridinyl Ethanamine Metabolites
Metabolites of nitenpyram, such as N-((6-chloropyridin-3-yl)methyl)ethanamine (), highlight the role of substituents in biodegradation:
- Aromatic substituents: The chloropyridinyl group in nitenpyram metabolites introduces polarity, enhancing water solubility compared to the lipophilic isoquinoline system.
- Metabolic stability: The isoquinoline ring’s rigidity may slow enzymatic degradation relative to simpler pyridine derivatives, as seen in microbial metabolism studies .
Q & A
Q. What are the established synthetic routes for N-(isoquinolin-5-ylmethyl)ethanamine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1 : React isoquinolin-5-ylmethyl halide with ethylamine under reflux in ethanol or methanol .
- Step 2 : Optimize solvent choice (e.g., methanol for solubility) and temperature (40–60°C) to minimize side products.
- Step 3 : Use inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.
Example Data :
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Methanol | 65–75 | ≥98% |
| Temperature | 50°C | 70 | 97% |
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Confirm connectivity via H NMR (e.g., ethylamine protons at δ 1.1–1.3 ppm, isoquinoline protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z corresponding to CHN).
- HPLC : Assess purity (>95%) using a C18 column and UV detection (λ = 254 nm) .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against microbial enzymes (e.g., bacterial topoisomerases) at 10–100 µM concentrations .
- Receptor Binding Studies : Use radioligand displacement assays (e.g., serotonin or dopamine receptors) to measure IC values .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–50 µM .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
Methodological Answer:
- Verify Compound Integrity : Re-analyze purity via HPLC and NMR to rule out degradation or impurities .
- Standardize Assay Conditions : Control pH, temperature, and cell passage number in biological replicates.
- Cross-Validate Models : Compare results across in vitro (cell lines) and in vivo (animal models) systems .
Example : A study reporting inconsistent antimicrobial activity may need to re-test under standardized CLSI guidelines .
Q. What computational strategies are effective for predicting target interactions and SAR?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to isoquinoline-recognizing targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the ethylamine moiety .
- QSAR Modeling : Train models on analogs (e.g., pyridine or benzimidazole derivatives) to predict logP and IC .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER or GROMACS) .
Q. How can structural analogs be rationally designed to enhance selectivity or potency?
Methodological Answer:
- Modify Substituents : Introduce electron-withdrawing groups (e.g., Br, CF) to the isoquinoline ring to enhance binding affinity .
- Vary Alkyl Chains : Replace ethylamine with cyclopropylamine to reduce metabolic degradation .
- Hybrid Scaffolds : Combine with bioactive fragments (e.g., furan or oxadiazole) using click chemistry .
Example Data :
| Analog | Modification | IC (nM) | Selectivity Index |
|---|---|---|---|
| Br-substituted | Isoquinoline-Br | 25 | 12.5 |
| Cyclopropyl derivative | Ethyl → Cyclopropyl | 18 | 15.8 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
